
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, commonly known as ETIC, is a small molecule compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR), which plays a crucial role in the innate immune response to viral infections. ETIC has been shown to have potential therapeutic applications in a variety of diseases, including viral infections, cancer, and neurodegenerative disorders.
Mécanisme D'action
ETIC exerts its pharmacological effects by inhibiting N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide, which is an important mediator of the antiviral response. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide is activated by the presence of double-stranded RNA (dsRNA), which is a common feature of viral infections. Once activated, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the inhibition of protein synthesis and the induction of apoptosis. ETIC inhibits N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide by binding to its kinase domain and preventing its activation by dsRNA.
Biochemical and Physiological Effects:
ETIC has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, ETIC inhibits the phosphorylation of eIF2α and the induction of apoptosis in response to dsRNA. In vivo, ETIC has been shown to protect against viral infections, reduce tumor growth, and improve cognitive function in animal models. ETIC has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
ETIC has several advantages as a research tool, including its potency, selectivity, and specificity for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide. ETIC is also relatively stable and easy to synthesize. However, one limitation of ETIC is that it may have off-target effects on other kinases or cellular processes. Therefore, it is important to use appropriate controls and to validate the specificity of ETIC in each experimental system.
Orientations Futures
There are several future directions for research on ETIC. One potential application is in the development of novel antiviral therapies. ETIC may also have therapeutic potential in cancer and neurodegenerative disorders. Further studies are needed to elucidate the molecular mechanisms of ETIC and to identify its downstream targets. Additionally, the development of more potent and selective N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-isoxazolecarboxamide inhibitors may lead to the discovery of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of ETIC involves the condensation of 5-ethyl-1,3,4-thiadiazol-2-amine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine to yield the final product.
Applications De Recherche Scientifique
ETIC has been extensively studied in various scientific fields, including virology, oncology, and neuroscience. In virology, ETIC has been shown to inhibit the replication of several RNA viruses, including influenza virus, hepatitis C virus, and Ebola virus. In oncology, ETIC has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In neuroscience, ETIC has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-3-7-11-12-9(16-7)10-8(14)6-4-5(2)15-13-6/h4H,3H2,1-2H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRMWKPMZSBOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
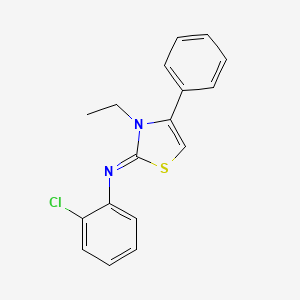
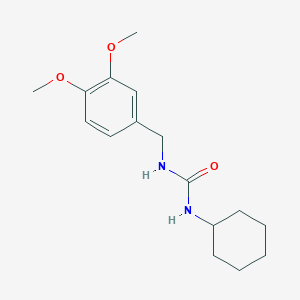
![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
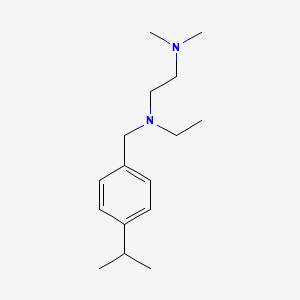

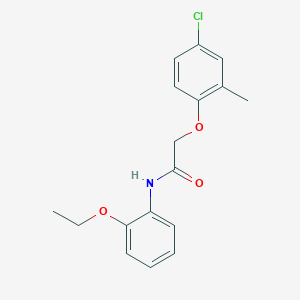
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
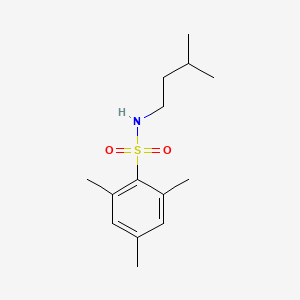

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
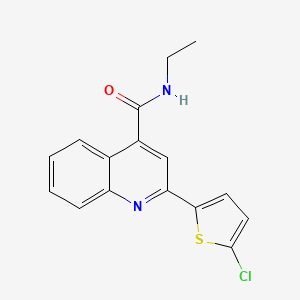
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)